![molecular formula C21H20BrN3O2 B280597 Methyl 4-(3-bromophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280597.png)
Methyl 4-(3-bromophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(3-bromophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate, also known as MTB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MTB is a heterocyclic compound that belongs to the class of benzimidazole derivatives and has a unique chemical structure that makes it a promising candidate for scientific investigations.
作用機序
The mechanism of action of Methyl 4-(3-bromophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and tumor growth. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of inflammatory mediators such as prostaglandins. This compound has also been shown to inhibit the activity of protein kinase C (PKC), a signaling molecule that is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and anti-tumor properties in various in vitro and in vivo models. Inflammation is a complex biological process that plays a crucial role in the pathogenesis of various diseases, including cancer, arthritis, and cardiovascular disease. This compound has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, thereby reducing inflammation. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a promising strategy for the treatment of cancer.
実験室実験の利点と制限
Methyl 4-(3-bromophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities with high purity. This compound is also relatively inexpensive compared to other compounds with similar properties. However, one limitation of this compound is its poor solubility in water, which can make it challenging to work with in aqueous environments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret results from experiments.
将来の方向性
There are several future directions for research on Methyl 4-(3-bromophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate. One area of research is in the development of this compound-based fluorescent probes for detecting metal ions in biological systems. This could have significant implications for the diagnosis and treatment of metal-related diseases such as Wilson's disease. Another area of research is in the development of this compound-based drugs for the treatment of inflammatory and tumor-related diseases. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its properties for use in various applications.
合成法
The synthesis of Methyl 4-(3-bromophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the condensation of 3-bromobenzaldehyde with ethyl acetoacetate to form 3-bromo-1-(1-oxo-3-phenylpropyl)indolin-2-one. This intermediate is then reacted with 2,4,6-trimethylpyrimidine to form the final product, this compound. The synthesis of this compound has been optimized to ensure high yield and purity of the compound.
科学的研究の応用
Methyl 4-(3-bromophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has been extensively studied for its potential applications in various fields of research. One of the primary areas of research is in the field of medicinal chemistry, where this compound has been shown to exhibit potent anti-inflammatory and anti-tumor properties. This compound has also been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems. Additionally, this compound has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for applications in gas storage and separation.
特性
分子式 |
C21H20BrN3O2 |
|---|---|
分子量 |
426.3 g/mol |
IUPAC名 |
methyl 4-(3-bromophenyl)-2,7,8-trimethyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C21H20BrN3O2/c1-11-8-16-17(9-12(11)2)25-19(14-6-5-7-15(22)10-14)18(20(26)27-4)13(3)23-21(25)24-16/h5-10,19H,1-4H3,(H,23,24) |
InChIキー |
PYPZXWVDLJAFHU-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N3C(C(=C(NC3=N2)C)C(=O)OC)C4=CC(=CC=C4)Br |
正規SMILES |
CC1=CC2=C(C=C1C)N3C(C(=C(NC3=N2)C)C(=O)OC)C4=CC(=CC=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium](/img/structure/B280514.png)
![11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium](/img/structure/B280515.png)

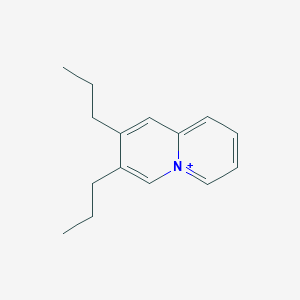
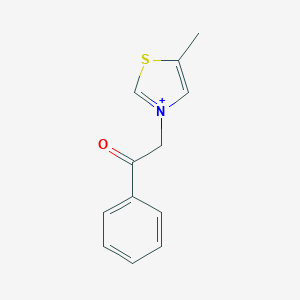

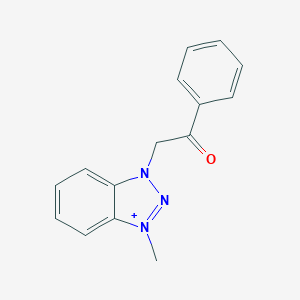
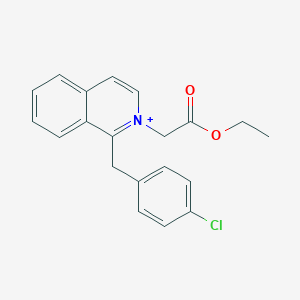

![1-amino-3-[4-(methoxycarbonyl)benzyl]-2-methyl-3H-benzimidazol-1-ium](/img/structure/B280529.png)
![2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)-N-[8-[[2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)acetyl]amino]octyl]acetamide](/img/structure/B280530.png)
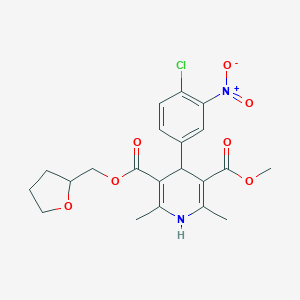
![3-(2-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280535.png)
![3-Methyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280537.png)
